Cas no 1341116-23-1 (Benzenebutanol, 2,5-difluoro-β-methyl-)

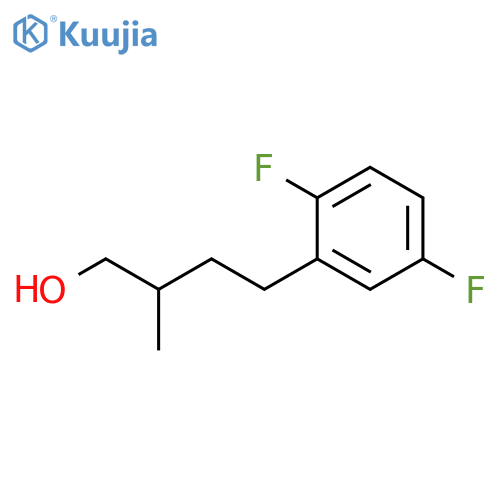

1341116-23-1 structure

商品名:Benzenebutanol, 2,5-difluoro-β-methyl-

Benzenebutanol, 2,5-difluoro-β-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzenebutanol, 2,5-difluoro-β-methyl-

- AKOS013991845

- 1341116-23-1

- 4-(2,5-difluorophenyl)-2-methylbutan-1-ol

- CS-0354585

- EN300-2161065

-

- インチ: 1S/C11H14F2O/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8,14H,2-3,7H2,1H3

- InChIKey: RNBMMKSMQULLHR-UHFFFAOYSA-N

- ほほえんだ: C1(CCC(C)CO)=CC(F)=CC=C1F

計算された属性

- せいみつぶんしりょう: 200.10127139g/mol

- どういたいしつりょう: 200.10127139g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.124±0.06 g/cm3(Predicted)

- ふってん: 268.0±30.0 °C(Predicted)

- 酸性度係数(pKa): 14.96±0.10(Predicted)

Benzenebutanol, 2,5-difluoro-β-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2161065-2.5g |

4-(2,5-difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 2.5g |

$2800.0 | 2023-05-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425255-50mg |

4-(2,5-Difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 98% | 50mg |

¥32400.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425255-500mg |

4-(2,5-Difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 98% | 500mg |

¥32104.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425255-100mg |

4-(2,5-Difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 98% | 100mg |

¥27146.00 | 2024-08-09 | |

| Enamine | EN300-2161065-0.1g |

4-(2,5-difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 0.1g |

$1257.0 | 2023-05-23 | ||

| Enamine | EN300-2161065-0.5g |

4-(2,5-difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 0.5g |

$1372.0 | 2023-05-23 | ||

| Enamine | EN300-2161065-10.0g |

4-(2,5-difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 10g |

$6144.0 | 2023-05-23 | ||

| Enamine | EN300-2161065-0.05g |

4-(2,5-difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 0.05g |

$1200.0 | 2023-05-23 | ||

| Enamine | EN300-2161065-5.0g |

4-(2,5-difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 5g |

$4143.0 | 2023-05-23 | ||

| Enamine | EN300-2161065-1.0g |

4-(2,5-difluorophenyl)-2-methylbutan-1-ol |

1341116-23-1 | 1g |

$1429.0 | 2023-05-23 |

Benzenebutanol, 2,5-difluoro-β-methyl- 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1341116-23-1 (Benzenebutanol, 2,5-difluoro-β-methyl-) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬